

3-Nitro-1-pyrenol-d8 molecular weight and formula

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Compound of Interest

Compound Name: 3-Nitro-1-pyrenol-d8

Cat. No.: B15600213

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In-Depth Technical Guide: 3-Nitro-1-pyrenol-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and metabolic context of **3-Nitro-1-pyrenol-d8**, a deuterated analog of a nitrated polycyclic aromatic hydrocarbon (PAH) metabolite. This document is intended for professionals in research and drug development who utilize stable isotope-labeled compounds for analytical and metabolic studies.

Core Physicochemical Data

The fundamental properties of **3-Nitro-1-pyrenol-d8** are summarized below. Deuteration of the parent compound, 3-Nitro-1-pyrenol, provides a valuable tool for mass spectrometry-based quantification in metabolic and pharmacokinetic studies.

Property	Value
Molecular Formula	C ₁₆ H ₈ NO ₃ [1][2]
Molecular Weight	271.30 g/mol [1]
Parent Compound (Unlabeled)	3-Nitro-1-pyrenol
Parent Molecular Formula	C ₁₆ H ₉ NO ₃ [3][4]
Parent Molecular Weight	263.25 g/mol [3][4]

Metabolic Pathway: Nitroreduction

The metabolism of nitrated polycyclic aromatic hydrocarbons, such as nitropyrenes, is a critical area of study due to their potential carcinogenic and mutagenic effects. A primary metabolic pathway for these compounds is the reduction of the nitro group.[5] This process is often initiated by cytosolic reductases and can also be carried out by intestinal microflora. The reduction occurs in a stepwise manner, forming nitroso and N-hydroxylamino intermediates, ultimately leading to the corresponding amine. The N-hydroxylamino intermediate is considered a key reactive metabolite that can lead to DNA adduct formation.

Below is a diagram illustrating the generalized metabolic nitroreduction pathway applicable to 3-Nitro-1-pyrenol.

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